![molecular formula C13H14N2O B1380785 3-(aminomethyl)-1-benzylpyridin-2(1H)-one CAS No. 933757-00-7](/img/structure/B1380785.png)
3-(aminomethyl)-1-benzylpyridin-2(1H)-one
Overview
Description
3-(Aminomethyl)-1-benzylpyridin-2(1H)-one, also known as AMBP, is a heterocyclic organic compound belonging to the pyridine family. It is a colorless, water-soluble liquid with a melting point of 76-77 °C. AMBP is used as a reagent in organic synthesis and has been studied extensively in the field of medicinal chemistry. AMBP has been found to have potential applications in the synthesis of pharmaceutical drugs, as well as in the treatment of various diseases.
Scientific Research Applications
Synthesis and Structure
3-(Aminomethyl)-1-benzylpyridin-2(1H)-one has been explored in the synthesis of various novel compounds. A study demonstrated the formation of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones through the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes, followed by reduction with sodium borohydride (Kulakov et al., 2018).
Antiviral Properties
One of the key applications of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one derivatives is in antiviral research. For example, derivatives of 3-aminopyridin-2(1H)-one were synthesized and evaluated for their inhibitory properties against HIV-1 reverse transcriptase, with some analogs showing potent antiviral activity (Saari et al., 1992).
Neurotropic Activity
Research has also explored the neurotropic activity of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one derivatives. The reaction with aromatic aldehydes formed compounds that exhibited tranquilizing (anxiolytic) and antidepressant activities, suggesting potential applications in neurology and psychiatry (Palamarchuk et al., 2021).
Antifungal Properties
Compounds with 2-benzylpyridin-4(1H)-one systems, related to 3-(aminomethyl)-1-benzylpyridin-2(1H)-one, have shown antifungal activity against strains such as Candida, Aspergillus flavus, and Aspergillus fumigatus. This highlights their potential in developing new antifungal agents (Henrikson et al., 2011).
Dopaminergic Activity
Another significant area of research is the study of dopaminergic activity. Synthesized compounds of 3-(aminomethyl)-1-benzylpyridin-2(1H)-one have shown potential as D1 receptor inhibitors, indicating possible applications in treating neurological disorders such as Parkinson's disease (DeNinno et al., 1991).
properties
IUPAC Name |
3-(aminomethyl)-1-benzylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-12-7-4-8-15(13(12)16)10-11-5-2-1-3-6-11/h1-8H,9-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZLCDOTWPBHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-1-benzylpyridin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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